molecular formula C15H19BO6 B2844001 Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate CAS No. 2377610-95-0

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2844001
CAS No.: 2377610-95-0
M. Wt: 306.12
InChI Key: FNMQIEWVGRPSME-UHFFFAOYSA-N
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Description

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate is a boronic ester derivative with the molecular formula C15H19BO6. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of 5-methoxycarbonyl-2,3-methylenedioxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid, Pinacol Ester: Similar in structure but lacks the methoxycarbonyl and methylenedioxy groups.

    4-Methoxyphenylboronic Acid, Pinacol Ester: Similar but with a methoxy group at the para position instead of the methoxycarbonyl and methylenedioxy groups.

    2,3-Methylenedioxyphenylboronic Acid, Pinacol Ester: Similar but lacks the methoxycarbonyl group.

Uniqueness

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate is unique due to the presence of both methoxycarbonyl and methylenedioxy groups, which enhance its reactivity and stability in various chemical reactions. These functional groups also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO6/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(17)18-5)7-11-12(10)20-8-19-11/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMQIEWVGRPSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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